molecular formula C9H9N3O B2571136 3-Hydrazono-1-methyl-1,3-dihydro-indol-2-one CAS No. 3265-23-4

3-Hydrazono-1-methyl-1,3-dihydro-indol-2-one

Cat. No.: B2571136
CAS No.: 3265-23-4
M. Wt: 175.191
InChI Key: WEJSLWMWNXETNI-UHFFFAOYSA-N
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Properties

IUPAC Name

3-diazenyl-1-methylindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-12-7-5-3-2-4-6(7)8(11-10)9(12)13/h2-5,10,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBNRDGQYYGJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901228896
Record name 1H-Indole-2,3-dione, 1-methyl-, 3-hydrazone, (3E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901228896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613616-40-2
Record name 1H-Indole-2,3-dione, 1-methyl-, 3-hydrazone, (3E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901228896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-Hydrazono-1-methyl-1,3-dihydro-indol-2-one typically involves the reaction of 1-methylisatin with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol . The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Schiff Base Formation with Aldehydes

The hydrazone moiety undergoes condensation with aromatic and heteroaromatic aldehydes to form Schiff base derivatives. This reaction is typically catalyzed by ultrasound in deep eutectic solvents (DES) or acidic conditions .

ReactantProduct StructureConditionsYield (%)Reference
4-(2-Oxo-2H-chromen-3-yl)-thiazol-2-carbaldehyde3-{[4-(2-Oxo-2H-chromen-3-yl)-thiazol-2-yl]-hydrazono}-1-methyl-1,3-dihydro-indol-2-oneDES, ultrasound, 50°C85–95
2-ThiophenecarboxaldehydeImidazole-5-one derivativesAcetic anhydride, NaOAc70–80
3-Hydroxynaphthalene-2-carbaldehydeMetal-complexing ligandMethanol, DMF, 60°C75–85

Key Findings :

  • Substituents on aldehydes (e.g., chromene, thiophene) influence product stability and biological activity .

  • DES enhances reaction efficiency, reducing reaction time by 40% compared to conventional methods .

Fluorination Reactions

Selectfluor-mediated fluorination produces fluorooxindoles, with solvent polarity dictating product selectivity .

SolventProductSelectivityYield (%)Reference
Acetonitrile3,3-Difluorooxindole>90%78
DMSO3-Fluorooxindole>85%82

Mechanistic Insight :

  • Radical intermediates are proposed, with Selectfluor acting as both a fluorine source and oxidant .

Cyclization to Heterocyclic Derivatives

Reactions with heterocyclic amines or carbonyl compounds yield fused-ring systems .

ReagentProductApplicationYield (%)Reference
N-(4-Methoxybenzoyl)glycineImidazole-5-one derivativesAnticancer agents (IC50: 3.18–16.59 μM)65–75
4-ArylthiazolesIndolin-2-one-thiazole hybridsApoptosis inducers70–85

Biological Relevance :

  • Imidazole-5-one derivatives show potent α-glucosidase inhibition (IC50 = 3.18 μM vs. acarbose IC50 = 817.38 μM) .

  • Thiazole hybrids induce apoptosis via caspase-3/9 activation .

Functionalization via Alkylation/Acylation

The indole nitrogen undergoes alkylation or acylation to enhance lipophilicity .

ReagentProductSubstituent EffectYield (%)Reference
4-Chlorophenylamine1-[(4-Chloro-phenylamino)-methyl] derivativeIncreased antibacterial activity85
Pyridine-4-ylaminePyridylaminomethyl derivativeEnhanced metal chelation88

SAR Observations :

  • Bulky substituents (e.g., 2,4-dinitrophenyl) reduce solubility but improve thermal stability (m.p. ↑ by 10–15°C) .

Coordination with Metal Ions

The hydrazone moiety acts as a tridentate ligand for transition metals .

Metal SaltComplex StructureGeometryBiological Activity (Zone of Inhibition, mm)
Cu(NO3)2·3H2O[Cu(L)2]·2H2OOctahedral18 (E. coli), 22 (S. aureus)
ZnCl2[Zn(L)2]Cl2Octahedral15 (E. coli), 20 (S. aureus)

Spectroscopic Confirmation :

  • IR spectra show shifts in ν(C=O) from 1685–1710 cm⁻¹ to 1650–1670 cm⁻¹ upon coordination .

Scientific Research Applications

Anticancer Properties

3-Hydrazono-1-methyl-1,3-dihydro-indol-2-one exhibits notable anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer). For instance, a specific derivative demonstrated an IC50 value of 1.04 μM against MCF-7 cells, significantly affecting cell cycle distribution and promoting apoptosis through caspase activation .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activities. In vitro studies indicate that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Antimicrobial Activity

Research has highlighted its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, one study reported acceptable inhibition efficiency against Escherichia coli and Staphylococcus aureus, suggesting potential use in antimicrobial therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications at specific positions on the indole ring can enhance potency and selectivity.

Key Findings from SAR Studies

ModificationActivity ChangeNotable Compound
N-propyl substitutionIncreased cytotoxicityCompound 6n
Hydroxyl group additionEnhanced solubilityCompound 6j

Case Studies

Several studies have documented the applications of this compound in drug development:

Cancer Treatment

A recent study synthesized a series of hydrazone derivatives based on this compound and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that certain modifications led to significant increases in anticancer activity, with mechanisms involving apoptosis induction through caspase pathways .

Drug Design

The compound's ability to cross the blood-brain barrier has been investigated, making it a potential candidate for central nervous system disorders . Its lipophilicity and polar surface area were optimized to improve bioavailability.

Mechanism of Action

The mechanism of action of 3-Hydrazono-1-methyl-1,3-dihydro-indol-2-one involves its interaction with various molecular targets. It can bind to specific enzymes or receptors, altering their activity and leading to biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-Hydrazono-1-methyl-1,3-dihydro-indol-2-one can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific chemical and biological properties, making this compound unique in its applications and effects.

Biological Activity

3-Hydrazono-1-methyl-1,3-dihydro-indol-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

The synthesis of this compound typically involves the reaction of 1-methylisatin with hydrazine hydrate. This reaction is conducted under reflux conditions in solvents such as ethanol. The compound has a molecular formula of C9H9N3O and a CAS number of 3265-23-4 .

The biological activity of this compound is attributed to its interaction with various molecular targets. It can bind to specific enzymes and receptors, altering their activity. Notably, it has been shown to act as an inhibitor for certain enzymes involved in critical biological pathways .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound suggest potent activity against resistant strains .

PathogenMIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.50
Candida albicans0.30

Anticancer Activity

The compound has also shown promising anticancer effects. In studies involving various cancer cell lines such as MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer), it demonstrated significant cytotoxicity with IC50 values ranging from 1.04 µM to higher concentrations depending on the cell line .

Cell LineIC50 (µM)
MCF-71.04
HepG-22.50
HCT-1163.00

Study on Anticancer Properties

In a study evaluating the apoptotic effects of derivatives containing the hydrazono structure, it was found that these compounds significantly increased early and late apoptosis in MCF-7 cells. The expression levels of pro-apoptotic proteins such as caspase-3 and cytochrome C were notably elevated, while anti-apoptotic protein Bcl-2 levels decreased .

Synergistic Effects with Other Drugs

Another investigation highlighted the synergistic effects of this compound when combined with conventional antibiotics like Ciprofloxacin. This combination resulted in reduced MIC values for resistant bacterial strains, indicating enhanced efficacy .

Q & A

Q. What are the optimized synthetic routes for 3-hydrazono-1-methyl-1,3-dihydro-indol-2-one, and how can purity be validated?

The compound can be synthesized via Knoevenagel condensation, as demonstrated for structurally similar indol-2-one derivatives. For example, hydrazone-functionalized analogs are prepared by reacting 1,3-dihydro-indol-2-one with hydrazine derivatives under acidic or catalytic conditions (e.g., p-toluenesulfonic acid (p-TSA) catalysis) . Purity validation typically employs HPLC with retention time analysis (e.g., 46.5–49.9 min for related compounds) and elemental analysis (C, H, N) .

Key Parameters for Synthesis Optimization :

ParameterExample Values/TechniquesReference
Catalystp-TSA, Lewis acids
Reaction Time6–24 hours
PurificationColumn chromatography, recrystallization
Purity ValidationHPLC, elemental analysis

Q. Which spectroscopic methods are most effective for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the hydrazone moiety and substitution patterns. For example, 1H^1H NMR can resolve geometric isomers (E/Z) via coupling constants in the hydrazone region (δ 8–10 ppm) . Infrared (IR) spectroscopy identifies C=O (1650–1700 cm1^{-1}) and N–H (3200–3400 cm1^{-1}) stretches. X-ray crystallography provides definitive structural elucidation, as shown for ferrocene-substituted analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced kinase inhibition?

SAR studies highlight the importance of substituents on biological activity. For example:

  • Methoxy groups : 6-Methoxy substitution on the indol-2-one ring enhances anti-proliferative activity (IC50_{50} = 0.5–0.9 µM in prostate cancer cells) .
  • Aromatic substituents : Trimethoxy-benzylidene groups optimize tubulin polymerization inhibition by mimicking colchicine binding .
  • Metal complexes : Coordination with Ru3+^{3+}, Cu2+^{2+}, or Zn2+^{2+} improves antibacterial activity (e.g., MIC = 8–32 µg/mL against S. aureus) .

Experimental Design for SAR :

  • Synthesize derivatives with systematic substituent variations.
  • Test enzymatic inhibition (e.g., VEGFR-2 IC50_{50} ~200 nM ) and cellular cytotoxicity (e.g., MTT assays).
  • Use molecular docking to predict binding modes (e.g., tubulin colchicine site ).

Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved for this compound class?

Discrepancies often arise from pharmacokinetic factors (e.g., solubility, metabolic stability). Methodological approaches include:

  • Physicochemical profiling : Measure logP (e.g., >3 for membrane permeability) and solubility in biorelevant media .
  • Metabolite identification : Use LC-MS to track degradation products (e.g., hepatic microsome assays) .
  • Pharmacodynamic markers : In vivo imaging (e.g., 18F^{18}F-labeled analogs ) or biomarker analysis (e.g., phospho-Chk1 levels ).

Case Study : Radiolabeled 3-[4’-[18F]fluorobenzylidenyl]-indolin-2-one demonstrated target engagement in VEGF signaling but limited in vivo retention due to rapid clearance . Adjusting lipophilicity improved tumor uptake.

Q. What strategies are effective for analyzing the metal-binding properties of this compound in coordination chemistry?

The hydrazone moiety acts as a tridentate ligand (via carbonyl O, hydrazine N, and indole N). Key methods include:

  • Conductivity measurements : Determine molar conductivity in DMSO to infer complex geometry (e.g., 1:2 metal-ligand ratio ).
  • Spectroscopic analysis : UV-Vis (d-d transitions), IR (shifted C=O and N–H stretches), and ESR (for Cu2+^{2+}) .
  • X-ray crystallography : Resolve binding modes, as seen in ferrocene complexes .

Example Data for Cu2+^{2+} Complex :

PropertyObservationReference
Molar Conductivity15–20 S cm2^2 mol1^{-1} (non-electrolyte)
IR Shift (C=O)Δ = –30 cm1^{-1}
Antibacterial ActivityMIC = 16 µg/mL (E. coli)

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